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Compound of Interest

Compound Name: Fluorescent red NIR 880

Cat. No.: B15553441 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely utilized for labeling

biomolecules that contain primary amino groups, such as the N-terminus of a polypeptide chain

or the side chain of lysine residues.[1] The reaction between an NHS ester and a primary

amine results in the formation of a stable and covalent amide bond.[1][2] This chemistry is a

cornerstone for attaching various functional molecules, including near-infrared (NIR)

fluorescent dyes like NIR 880, to proteins.

Labeling proteins with NIR 880 is particularly valuable for applications requiring deep tissue

penetration and low background autofluorescence, such as in vivo imaging, flow cytometry, and

microscopy. The efficiency of this labeling reaction is critically dependent on the pH of the

reaction mixture, with an optimal range of pH 8.3-8.5.[1][3][4][5] This protocol provides a

detailed methodology for the successful conjugation of NIR 880 NHS ester to a target protein,

purification of the conjugate, and determination of the final Degree of Labeling (DOL).

Reaction Principle
The NHS ester of NIR 880 reacts with primary amines on a protein to form a stable amide

linkage, releasing N-hydroxysuccinimide as a byproduct. This process is pH-dependent;

alkaline conditions deprotonate the amine groups, rendering them nucleophilic and reactive

towards the NHS ester.
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Caption: NHS ester reaction with a protein's primary amine.

Experimental Protocols
Materials and Equipment

Protein: Target protein dissolved in an amine-free buffer (e.g., PBS, bicarbonate buffer) at 1-

10 mg/mL. The protein solution must be free of preservatives like sodium azide or carrier

proteins like BSA.[2][5]

NIR 880 NHS Ester: Lyophilized solid.

Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.[3] Phosphate buffered saline

(PBS) at pH 7.2-7.4 can also be used, though the reaction may be slower.

Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Use high-

quality, amine-free DMF.[3]

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25),

spin desalting column, or dialysis cassette suitable for the protein's molecular weight.[1][6]

Equipment: UV-Vis spectrophotometer, microcentrifuge, pipettes, reaction tubes, vortex

mixer.

Protein and Dye Preparation
Protein Preparation:
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If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer

using a desalting column or dialysis.

Determine the protein concentration using its molar extinction coefficient at 280 nm or a

standard protein assay.

NIR 880 NHS Ester Stock Solution Preparation:

Allow the vial of NIR 880 NHS ester to equilibrate to room temperature before opening to

prevent moisture condensation.[5]

Immediately before use, dissolve the NIR 880 NHS ester in anhydrous DMSO or DMF to a

final concentration of 1-10 mg/mL.[2][3] Vortex thoroughly.

Note: NHS ester solutions are susceptible to hydrolysis and should be prepared fresh for

each labeling reaction.[5]

Labeling Reaction
Calculate Molar Ratio: Determine the volume of the NIR 880 NHS ester stock solution

needed to achieve the desired molar excess. A starting point for optimization is a 5 to 15-fold

molar excess of dye to protein. The optimal ratio depends on the protein and the desired

DOL.

Reaction Setup:

Place the prepared protein solution in a reaction tube.

While gently vortexing, add the calculated volume of the NIR 880 NHS ester stock solution

to the protein solution.[5] The amount of organic solvent (DMSO/DMF) should not exceed

10% of the total reaction volume.

Incubation:

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5]

Protect the reaction from light by wrapping the tube in aluminum foil.[2]
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Purification of the Labeled Protein
It is critical to remove unreacted NIR 880 dye and reaction byproducts, as their presence will

interfere with downstream applications and DOL calculations.[1][7]

Column Equilibration: Equilibrate the size-exclusion chromatography (SEC) or desalting

column with an appropriate storage buffer (e.g., PBS, pH 7.4).

Sample Loading: Apply the entire reaction mixture to the top of the equilibrated column.

Elution:

Elute the protein-dye conjugate from the column according to the manufacturer's

instructions.

The labeled protein is larger and will elute first, appearing as a colored band. The smaller,

unreacted dye molecules will be retained longer and elute later.

Monitor the elution by collecting fractions and measuring the absorbance at 280 nm (for

protein) and at the λmax of the NIR 880 dye (~880 nm).

Pooling: Pool the fractions containing the purified protein-dye conjugate.

Characterization: Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[8] It is

determined spectrophotometrically.

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm

(A₂₈₀) and at the absorbance maximum of the NIR 880 dye (Aₘₐₓ, ~880 nm).

Calculate DOL: Use the following formula to calculate the DOL:[8]

DOL = (Aₘₐₓ × ε_prot) / ([A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] × ε_dye)

Where:

Aₘₐₓ = Absorbance of the conjugate at the λmax of NIR 880.
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A₂₈₀ = Absorbance of the conjugate at 280 nm.

ε_prot = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

ε_dye = Molar extinction coefficient of the NIR 880 dye at its λmax (in M⁻¹cm⁻¹).

CF₂₈₀ = Correction factor, which is the ratio of the dye's absorbance at 280 nm to its

absorbance at λmax (A₂₈₀ / Aₘₐₓ of the free dye).

Note: Obtain the ε_dye and CF₂₈₀ values from the NIR 880 NHS ester manufacturer's

certificate of analysis.

Storage of Labeled Protein
Store the purified, labeled protein at 4°C for short-term use or in aliquots at -20°C to -80°C for

long-term storage.[2] Protect from light to prevent photobleaching.

Summary of Quantitative Data
The following table summarizes key quantitative parameters for the labeling protocol.

Optimization may be required for specific proteins.
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Parameter Recommended Value Notes

Protein Concentration 1 - 10 mg/mL
Higher concentrations can

improve labeling efficiency.

Reaction Buffer pH 8.3 - 8.5
Critical for deprotonating

primary amines.[3][5]

Dye:Protein Molar Ratio 5:1 to 15:1

Starting point for optimization.

Higher ratios can lead to over-

labeling.[6]

Incubation Time
1-2 hours (RT) or Overnight

(4°C)

Longer incubation at lower

temperatures may be suitable

for sensitive proteins.[5]

DMSO/DMF Volume < 10% of total reaction volume

High concentrations of organic

solvents can denature

proteins.

Optimal DOL (Antibodies) 2 - 10

Varies by application; high

DOL can cause quenching and

aggregation.[7][9]

Experimental Workflow Diagram
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Caption: Workflow for protein labeling with NIR 880 NHS ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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